4,5-Difluorobenzofuran-7-carbaldehyde
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Overview
Description
4,5-Difluorobenzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H4F2O2. It is a derivative of benzofuran, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
One common method is the fluorination of benzofuran derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
4,5-Difluorobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions include 4,5-difluorobenzofuran-7-carboxylic acid, 4,5-difluorobenzofuran-7-methanol, and various substituted benzofuran derivatives .
Scientific Research Applications
4,5-Difluorobenzofuran-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluorobenzofuran-7-carbaldehyde and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4,5-Difluorobenzofuran-7-carbaldehyde can be compared with other similar compounds, such as:
4-Fluorobenzofuran-7-carbaldehyde: This compound has a single fluorine atom and exhibits different reactivity and biological activity compared to the difluorinated derivative.
7-Methoxy-benzofuran-2-carbaldehyde:
7-(Dimethylamino)benzo[c][1,2,5]thiadiazole-4-carbaldehyde: This compound contains a thiadiazole ring, which imparts unique electronic and steric properties.
The uniqueness of this compound lies in its dual fluorination, which enhances its chemical stability, reactivity, and biological activity compared to its mono-fluorinated or non-fluorinated counterparts .
Properties
Molecular Formula |
C9H4F2O2 |
---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
4,5-difluoro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H |
InChI Key |
MMMVTAXDPBZWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=C(C=C2C=O)F)F |
Origin of Product |
United States |
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